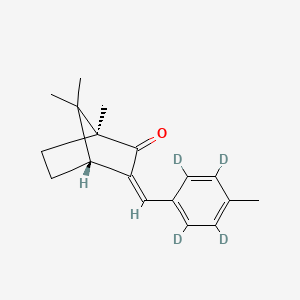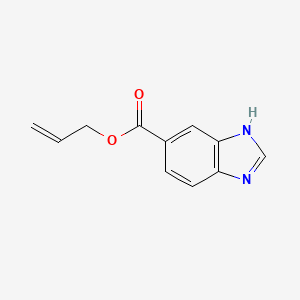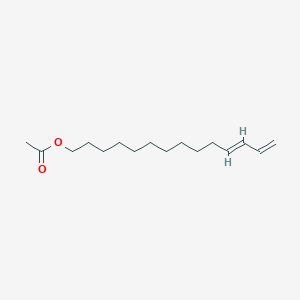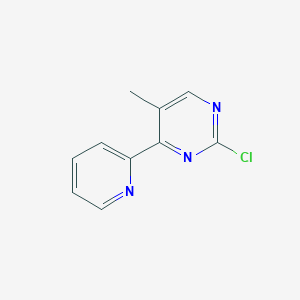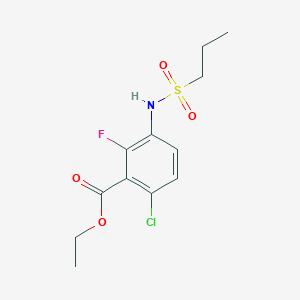
6-Chloro-2-fluoro-3-(propane-1-sulfonylamino)-benzoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate ester group, a chloro substituent, a fluoro substituent, and a propylsulfonylamino group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amino group.
Sulfonylation: The amino group is then sulfonylated using propylsulfonyl chloride to form the propylsulfonylamino group.
Halogenation: The chloro and fluoro substituents are introduced through halogenation reactions.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new benzoate derivatives with different substituents.
Oxidation: Formation of oxidized benzoate derivatives.
Reduction: Formation of reduced benzoate derivatives.
Hydrolysis: Formation of 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoic acid.
Applications De Recherche Scientifique
Ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparaison Avec Des Composés Similaires
Ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate can be compared with other similar compounds, such as:
- Ethyl 6-chloro-2-fluoro-3-(methylsulfonylamino)benzoate
- Ethyl 6-chloro-2-fluoro-3-(ethylsulfonylamino)benzoate
- Ethyl 6-chloro-2-fluoro-3-(butylsulfonylamino)benzoate
These compounds share similar structural features but differ in the length and nature of the sulfonylamino group. The uniqueness of ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15ClFNO4S |
|---|---|
Poids moléculaire |
323.77 g/mol |
Nom IUPAC |
ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate |
InChI |
InChI=1S/C12H15ClFNO4S/c1-3-7-20(17,18)15-9-6-5-8(13)10(11(9)14)12(16)19-4-2/h5-6,15H,3-4,7H2,1-2H3 |
Clé InChI |
WLIKMIGERHYIBI-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)Cl)C(=O)OCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)

